(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-23-10-9-21-15-8-7-14(24-2)11-16(15)25-18(21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCCGPBJEGXMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a variety of biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities.
Mode of Action
It is known that benzothiazole derivatives can interact with various targets and cause changes in their function.
Biological Activity
(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C18H20FN3O2S
- Molecular Weight : 357.44 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. For instance, a series of benzothiazole compounds were evaluated for their anticancer properties against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that these compounds exhibited significant cytotoxic effects, promoting apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Induction of apoptosis, inhibition of AKT/ERK pathways |
| B7 | A549 | 1.8 | Induction of apoptosis, inhibition of IL-6 and TNF-α |
In a comparative study, compound B7 demonstrated a stronger inhibitory effect on cancer cell proliferation than other derivatives, suggesting its potential as a lead compound for further development in anticancer therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated through its effects on inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 mouse macrophages. The compound significantly reduced the expression levels of these cytokines at concentrations ranging from 1 to 4 µM.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 45 |
| TNF-α | 200 | 60 |
These findings indicate that the compound may serve as a dual-action agent targeting both cancer and inflammation .
Mechanistic Studies
Mechanistic investigations revealed that this compound inhibits critical signaling pathways involved in cell survival and inflammation. Notably, it was found to inhibit the phosphorylation of AKT and ERK proteins in A431 and A549 cells, which are pivotal in regulating cell proliferation and survival.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Case Study 1 : A patient with advanced non-small cell lung cancer showed marked improvement after treatment with a benzothiazole derivative similar to this compound, highlighting its potential in clinical oncology.
- Case Study 2 : Inflammatory bowel disease patients treated with benzothiazole derivatives experienced reduced inflammation markers, supporting their role in managing chronic inflammatory conditions.
Comparison with Similar Compounds
Thiazole-Quinolinium Derivatives (Quinolinium-Based Analogs)
Examples :
- I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide .
- 4c1: 2-((E)-2-(1H-Indol-3-yl)vinyl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide .
Key Differences :
- The target lacks the quinolinium cation present in I8 and 4c1, which is critical for antibacterial activity in these analogs .
- The 4-fluorobenzamide group in the target may offer distinct electronic effects compared to I8’s fluorostyryl or 4c1’s indole-vinyl groups.
Benzamide-Thiadiazole/Isoxazole Derivatives
Examples :
- 6 : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide .
- 8a : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide .
Key Differences :
- Fluorine in the benzamide group could enhance metabolic stability compared to non-halogenated analogs like 6 or 8a .
Structural Analogs with Benzo[d]thiazol-2(3H)-ylidene Moieties
Examples :
- I10: (Z)-1,2-Dimethyl-4-((3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide .
- Compound : (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide .
Key Differences :
- The target’s 2-methoxyethyl group contrasts with I10’s piperidinylpropyl chain, suggesting divergent solubility and steric profiles.
- The azepane-sulfonyl group in ’s compound may confer distinct pharmacokinetic properties compared to the target’s fluorobenzamide .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for (Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzothiazole-derived benzamides often involves condensation of substituted benzothiazol-2-amines with activated acylating agents. For example, analogous compounds have been synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine under stirring, followed by purification via chromatography and recrystallization . For the target compound, substituents like the 2-methoxyethyl group may require protective group strategies (e.g., methoxy protection with tert-butyldimethylsilyl ethers) to avoid side reactions. Optimization can be guided by Design of Experiments (DoE) principles, varying parameters like solvent polarity (acetonitrile vs. DMF), temperature (room temp vs. reflux), and stoichiometry of reagents .
Q. How can the (Z)-configuration of the imine bond in this compound be confirmed experimentally?
- Methodological Answer : The (Z)-isomer can be distinguished via nuclear Overhauser effect (NOE) spectroscopy. For instance, in related benzothiazol-2-ylidene derivatives, NOE interactions between the fluorine atom on the benzamide and protons on the methoxyethyl group would confirm proximity, consistent with the (Z)-configuration. X-ray crystallography is definitive; prior studies on similar compounds (e.g., nitazoxanide derivatives) resolved hydrogen-bonding patterns and confirmed stereochemistry .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC-MS : To assess purity and detect byproducts (e.g., unreacted starting materials or E-isomers).
- NMR : and NMR can verify substituent positions and electronic environments. For example, the fluorine atom on the benzamide ring should exhibit a distinct downfield shift due to electron-withdrawing effects .
- Elemental Analysis : To confirm stoichiometry, especially for novel derivatives.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conflicting bioactivity results may arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:
Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
Reproduce Key Studies : Replicate protocols from prior work (e.g., enzyme inhibition assays targeting PFOR, as seen in nitazoxanide derivatives ).
Alternative Models : Test in orthogonal systems (e.g., zebrafish models for in vivo validation) to confirm mechanism-agnostic activity.
Q. What strategies can elucidate the compound’s mechanism of action, particularly its interaction with enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., PFOR enzyme, where benzothiazole derivatives form hydrogen bonds with active-site residues ).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Knockout Studies : CRISPR-Cas9-mediated gene knockout of suspected targets (e.g., redox enzymes) in model organisms to assess phenotypic rescue.
Q. How should researchers address instability of the (Z)-isomer under physiological conditions?
- Methodological Answer :
- Stability Studies : Monitor isomerization via HPLC under simulated physiological conditions (pH 7.4, 37°C). If the (Z)-isomer converts to the (E)-form, consider:
Structural Modifications : Introduce steric hindrance (e.g., bulkier substituents near the imine bond).
Formulation : Use cyclodextrin-based encapsulation to stabilize the preferred isomer .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal dose-response model (e.g., Hill equation) using tools like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for IC values, especially with small sample sizes.
- ANOVA with Post Hoc Tests : Compare efficacy across multiple derivatives (e.g., Tukey’s test for pairwise differences) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to forecast properties like logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For instance, trifluoromethyl groups enhance metabolic stability but may increase logP .
- QSAR Modeling : Correlate structural features (e.g., methoxyethyl chain length) with bioactivity to prioritize synthetic targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
